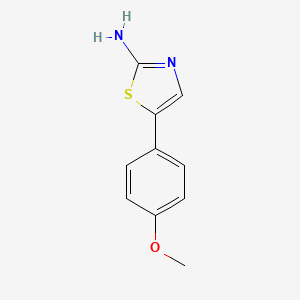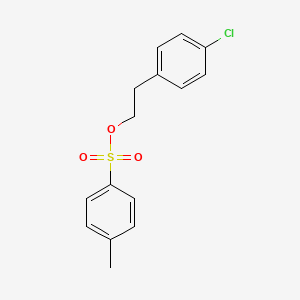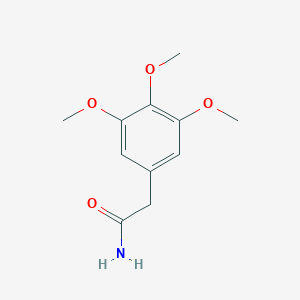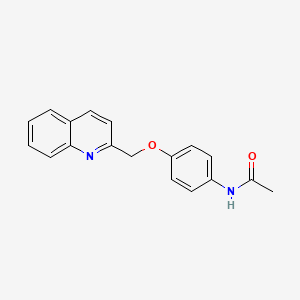
Chromium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(II) dichloride, also known as chromous chloride, is an inorganic compound with the chemical formula CrCl₂. It is typically found as a white to grey or green powder in its anhydrous form, and as a blue solid in its tetrahydrate form. Chromium(II) dichloride is hygroscopic and readily dissolves in water to form bright blue air-sensitive solutions .
Vorbereitungsmethoden
Chromium(II) dichloride can be synthesized through several methods:
Reduction of Chromium(III) Chloride: This method involves reducing chromium(III) chloride with hydrogen at 500°C[ 2 \text{CrCl}_3 + \text{H}_2 \rightarrow 2 \text{CrCl}_2 + 2 \text{HCl} ]
Electrolysis: Chromium(II) dichloride can also be produced by the electrolysis of chromium(III) chloride.
Laboratory Scale Reduction: On a smaller scale, lithium aluminum hydride, zinc, and other reductants can be used to produce Chromium dichloride from chromium(III) precursors.
Analyse Chemischer Reaktionen
Chromium(II) dichloride undergoes various types of chemical reactions:
Oxidation: Chromium(II) dichloride can be oxidized to chromium(III) chloride.
Reduction: It acts as a reducing agent in many reactions.
Substitution: Chromium(II) dichloride can participate in substitution reactions, where it reacts with other halides to form different chromium halides.
Reagents and Conditions: Common reagents include hydrogen, lithium aluminum hydride, and zinc.
Major Products: The major products formed from these reactions include chromium(III) chloride and various chromium halides.
Wissenschaftliche Forschungsanwendungen
Chromium(II) dichloride has several applications in scientific research:
Biology and Medicine: While not commonly used in biological or medical applications, Chromium dichloride’s reducing properties can be explored in biochemical research.
Wirkmechanismus
Chromium(II) dichloride exerts its effects primarily through its reducing properties. It can donate electrons to other compounds, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the compounds it interacts with .
Vergleich Mit ähnlichen Verbindungen
Chromium(II) dichloride can be compared with other chromium halides:
Chromium(III) chloride: Unlike Chromium dichloride, chromium(III) chloride is more stable and less reactive.
Chromium(IV) chloride: This compound is less common and has different reactivity compared to this compound.
Chromium(II) fluoride, bromide, and iodide: These compounds have similar reducing properties but differ in their reactivity and applications.
Chromium(II) dichloride is unique due to its strong reducing properties and its ability to form air-sensitive solutions, making it valuable in specific chemical syntheses and industrial applications.
Eigenschaften
Molekularformel |
Cl2Cr |
|---|---|
Molekulargewicht |
122.90 g/mol |
IUPAC-Name |
chromium(2+);dichloride |
InChI |
InChI=1S/2ClH.Cr/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
XBWRJSSJWDOUSJ-UHFFFAOYSA-L |
Kanonische SMILES |
[Cl-].[Cl-].[Cr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]phenol](/img/structure/B8806574.png)
![1-[(2'-Acetoxyethoxy)methyl]-5-fluorouracil](/img/structure/B8806575.png)





![5,6,7,8-Tetrahydro-1H-benzo[b]cyclopenta[d]thiophen-3(2H)-one](/img/structure/B8806629.png)
![4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8806637.png)





